molecular formula C19H27N3O3 B4656044 1-benzoyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide

1-benzoyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide

Cat. No. B4656044
M. Wt: 345.4 g/mol
InChI Key: MVLJHVZAOKLVEJ-UHFFFAOYSA-N
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Description

1-benzoyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide, commonly known as BMEP, is a synthetic compound that has shown promising results in scientific research. BMEP belongs to the class of piperidinecarboxamide derivatives and has a molecular weight of 351.44 g/mol.

Mechanism of Action

BMEP exerts its effects by binding to specific receptors in the body, such as the sigma-1 receptor and the dopamine transporter. The sigma-1 receptor is involved in various physiological processes, such as pain perception, mood regulation, and neuroprotection. BMEP has been shown to modulate the activity of the sigma-1 receptor, leading to its analgesic and neuroprotective effects. BMEP also inhibits the reuptake of dopamine by the dopamine transporter, leading to increased dopamine levels in the brain.
Biochemical and Physiological Effects
BMEP has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of pain. BMEP has also been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models of neurological disorders. In addition, BMEP has been shown to inhibit the growth of cancer cells and induce cell death in various cancer cell lines.

Advantages and Limitations for Lab Experiments

BMEP has several advantages as a research tool. It is a highly selective compound that binds to specific receptors in the body, allowing researchers to study the role of these receptors in various physiological processes. BMEP also has a well-defined mechanism of action, making it easier to interpret the results of experiments. However, BMEP has some limitations as a research tool. It has a short half-life and is rapidly metabolized in the body, making it difficult to maintain stable levels of the compound in the blood. BMEP also has poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on BMEP. One area of research is the development of more potent and selective derivatives of BMEP that can be used as therapeutic agents. Another area of research is the investigation of the role of BMEP in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, BMEP can be used as a research tool to study the role of various receptors and signaling pathways in the body. Overall, BMEP has shown great potential as a therapeutic agent and research tool, and further research is warranted to fully understand its effects and applications.
Conclusion
In conclusion, BMEP is a synthetic compound that has shown promising results in scientific research. It has been investigated for its potential therapeutic applications in the treatment of pain, inflammation, neurological disorders, and cancer. BMEP exerts its effects by binding to specific receptors in the body, such as the sigma-1 receptor and the dopamine transporter. BMEP has several advantages as a research tool, including its selectivity and well-defined mechanism of action. However, BMEP also has some limitations, such as its short half-life and poor solubility in water. Further research is needed to fully understand the potential of BMEP as a therapeutic agent and research tool.

Scientific Research Applications

BMEP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit analgesic, anti-inflammatory, and anti-cancer properties. BMEP has also been investigated for its role in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. In addition, BMEP has been used as a research tool to study the role of various receptors and signaling pathways in the body.

properties

IUPAC Name

1-benzoyl-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c23-18(20-8-11-21-12-14-25-15-13-21)16-6-9-22(10-7-16)19(24)17-4-2-1-3-5-17/h1-5,16H,6-15H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLJHVZAOKLVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCN2CCOCC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(morpholin-4-yl)ethyl]-1-(phenylcarbonyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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